Cas no 280774-03-0 ((1-Isopropyl-4-piperidinyl)methanol)

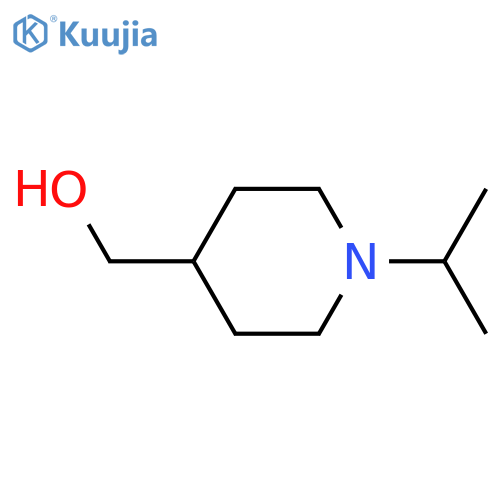

280774-03-0 structure

商品名:(1-Isopropyl-4-piperidinyl)methanol

CAS番号:280774-03-0

MF:C9H19NO

メガワット:157.253262758255

MDL:MFCD08059811

CID:248300

PubChem ID:329776713

(1-Isopropyl-4-piperidinyl)methanol 化学的及び物理的性質

名前と識別子

-

- (1-Isopropylpiperidin-4-yl)methanol

- 4-Piperidinemethanol,1-(1-methylethyl)-

- (1-isopropyl-4-piperidyl)methanol

- (1-isopropyl-piperidin-4-yl)methanol

- (1-Isopropyl-piperidin-4-yl)-methanol

- 1-isopropyl-4-hydroxymethylpiperidine

- 1-isopropylpiperidine-4-methanol

- AB1008947

- Ambcb4010731

- FT-0683161

- KB-194059

- SureCN2943697

- MFCD08059811

- SCHEMBL2943697

- SB43023

- FLKOJXQVRBGEES-UHFFFAOYSA-N

- D82179

- 4-Piperidinemethanol,1-(1-methylethyl)-(9CI)

- [1-(propan-2-yl)piperidin-4-yl]methanol

- (1-Isopropyl-4-piperidinyl)methanol

- 280774-03-0

- 1-(1-Methylethyl)-4-piperidinemethanol

- (1-propan-2-ylpiperidin-4-yl)methanol

- CS-0154195

- (1-Isopropylpiperidin-4-yl)methanol, AldrichCPR

- AKOS005173850

- AS-66150

- DTXSID20456848

- (1 isopropyl-4-piperidyl)methanol

- ALBB-013224

- 4-piperidinemethanol, 1-(1-methylethyl)-, hydrochloride

-

- MDL: MFCD08059811

- インチ: InChI=1S/C9H19NO/c1-8(2)10-5-3-9(7-11)4-6-10/h8-9,11H,3-7H2,1-2H3

- InChIKey: FLKOJXQVRBGEES-UHFFFAOYSA-N

- ほほえんだ: CC(C)N1CCC(CC1)CO

計算された属性

- せいみつぶんしりょう: 157.14677

- どういたいしつりょう: 157.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 106

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 23.5Ų

じっけんとくせい

- 密度みつど: 0.934±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 223.2±13.0 ºC (760 Torr),

- フラッシュポイント: 81.6±18.5 ºC,

- 屈折率: 1.467

- ようかいど: 溶出度(91 g/l)(25ºC)、

- PSA: 23.47

- LogP: 1.03700

(1-Isopropyl-4-piperidinyl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB216281-1 g |

(1-Isopropyl-4-piperidinyl)methanol; 95% |

280774-03-0 | 1g |

€304.50 | 2023-06-23 | ||

| abcr | AB216281-5 g |

(1-Isopropyl-4-piperidinyl)methanol; 95% |

280774-03-0 | 5g |

€1045.70 | 2023-06-23 | ||

| Chemenu | CM181180-25g |

(1-Isopropylpiperidin-4-yl)methanol |

280774-03-0 | 95% | 25g |

$1683 | 2021-08-05 | |

| TRC | I822216-1000mg |

(1-Isopropyl-4-piperidinyl)methanol |

280774-03-0 | 1g |

$ 431.00 | 2023-04-15 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SC035-50mg |

(1-Isopropyl-4-piperidinyl)methanol |

280774-03-0 | 95+% | 50mg |

202.0CNY | 2021-07-15 | |

| TRC | I822216-5g |

(1-Isopropyl-4-piperidinyl)methanol |

280774-03-0 | 5g |

$ 1465.00 | 2022-06-04 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I169241-1g |

(1-Isopropyl-4-piperidinyl)methanol |

280774-03-0 | 95% | 1g |

¥629.90 | 2023-09-02 | |

| Matrix Scientific | 060479-500mg |

(1-Isopropylpiperidin-4-yl)methanol |

280774-03-0 | 500mg |

$315.00 | 2023-09-10 | ||

| TRC | I822216-.5g |

(1-Isopropyl-4-piperidinyl)methanol |

280774-03-0 | .5g |

$ 224.00 | 2023-04-15 | ||

| Ambeed | A399346-100mg |

(1-Isopropylpiperidin-4-yl)methanol |

280774-03-0 | 95% | 100mg |

$7.0 | 2024-07-28 |

(1-Isopropyl-4-piperidinyl)methanol 関連文献

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

280774-03-0 ((1-Isopropyl-4-piperidinyl)methanol) 関連製品

- 20691-89-8((1-methylpiperidin-4-yl)methanol)

- 752970-45-9([1-(propan-2-yl)piperidin-3-yl]methanol)

- 90226-87-2((1-Ethylpiperidin-4-YL)methanol)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:280774-03-0)(1-Isopropyl-4-piperidinyl)methanol

清らかである:99%

はかる:5g

価格 ($):187.0